6-[(Cyclopropylamino)methyl]pyridin-3-ol
Overview
Description
6-[(Cyclopropylamino)methyl]pyridin-3-ol, also known as CPAP, is a cyclic amine compound with a pyridine moiety in its structure. It is a colorless, crystalline solid that is soluble in water and ethanol. CPAP has been studied for its potential to act as a chiral auxiliaries in asymmetric synthesis, as well as for its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
Novel Synthesis and Structural Analysis
Biochemical Applications and Enzymatic Studies
Enzymatic and microbial methods for oxyfunctionalization of pyridine derivatives were explored, highlighting the utility of whole cells for the preparation of hydroxylated pyridines. This approach is noted for its potential in synthesizing pyridinols and pyridinamines, which are valuable intermediates in the chemical industry. The study demonstrates the versatility of Burkholderia sp. in converting various pyridine derivatives into their hydroxylated forms, underscoring the enzymatic method's efficiency and regioselectivity (J. Stankevičiūtė et al., 2016).
Potential Therapeutic Applications
Although direct studies on "6-[(Cyclopropylamino)methyl]pyridin-3-ol" for therapeutic uses are not provided, related compounds have been investigated for their antitumoral activities. For instance, novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines were synthesized and evaluated for their antitumoral activity against various human tumor cell lines. Such research underlines the potential of pyridin-3-ol derivatives in medicinal chemistry and drug development (M. Queiroz et al., 2010).
Advanced Material Science
In the realm of material science, pyridin-3-ol derivatives are explored for their role in creating complex structures with unique properties. For example, the synthesis of linear heptacobalt(II) metal string complexes using pyrazine-modulated oligo-alpha-pyridylamino ligands was studied. These complexes exhibit the longest delocalized metal-metal bonds known for nano-scale molecules, highlighting the application of pyridin-3-ol derivatives in designing new materials with potential electronic and magnetic properties (Wenzhen Wang et al., 2007).
properties
IUPAC Name |
6-[(cyclopropylamino)methyl]pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-4-3-8(11-6-9)5-10-7-1-2-7/h3-4,6-7,10,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGNRYOLOWCXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Cyclopropylamino)methyl]pyridin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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